2H-Pyrrolo[1,2,3-CD]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
418757-90-1 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-oxa-4-azatricyclo[5.3.1.04,11]undeca-1(10),5,7(11),8-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-4-5-10-6-11-8(3-1)9(7)10/h1-5H,6H2 |
InChI Key |
GKWHQMBBHBYRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CC3=C2C(=CC=C3)O1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2h Pyrrolo 1,2,3 Cd Benzoxazole and Analogous Fused Systems
De Novo Synthesis Approaches to the Fused Core
The de novo synthesis of the 2H-Pyrrolo[1,2,3-CD]benzoxazole core relies on building the heterocyclic system from simpler, acyclic or monocyclic precursors. These approaches are highly valuable as they allow for the introduction of diverse substituents and functionalities into the final molecule.
Multi-component and One-Pot Reaction Strategies
Multi-component reactions (MCRs) and one-pot syntheses are powerful tools for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. beilstein-journals.orgfrontiersin.org These strategies are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
An example of a one-pot procedure involves the synthesis of 2-substituted benzoxazoles from aryl and vinyl bromides. This method proceeds through an initial aminocarbonylation with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure to form the benzoxazole (B165842) ring. organic-chemistry.org Another approach utilizes a three-component condensation of dimedone with an aldehyde and 2-naphthol (B1666908) under solvent-free conditions, catalyzed by a magnetic nanoparticle-supported dual acidic ionic liquid, to produce benzoxanthenes. nih.govresearchgate.net Isocyanide-based MCRs have also been employed to synthesize pyrrole-fused dibenzoxazepines, where a zwitterionic intermediate is formed in situ and undergoes a [1+2+2] annulation reaction. beilstein-journals.org
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| One-pot aminocarbonylation/cyclization | Aryl/vinyl bromides, 2-aminophenols | Acid | 2-Substituted benzoxazoles | organic-chemistry.org |
| Three-component condensation | Dimedone, aldehyde, 2-naphthol | Magnetic nanoparticle-supported dual acidic ionic liquid | Benzoxanthenes | nih.govresearchgate.net |
| Isocyanide-based MCR | Cyclic imine, gem-diactivated olefin, isocyanide | None (thermal) | Pyrrole-fused dibenzoxazepines | beilstein-journals.org |
Tandem and Cascade Cyclization Sequences for Polycyclic Assembly
Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, provide an elegant and efficient pathway to complex polycyclic systems like this compound. These reactions are designed to minimize purification steps and reduce waste, making them attractive for green chemistry applications.
A notable example is the copper-catalyzed synthesis of benzoxazoles and benzothiazoles. daneshyari.com In this tandem process, 2-aminophenols or 2-aminothiophenols react with thiocarbamoyl chlorides to yield the corresponding benzoheterocycles in good to excellent yields. daneshyari.com Another strategy involves a palladium-catalyzed cascade (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes to form substituted benzoxepins. nih.gov This reaction proceeds through a palladium-catalyzed ring-opening of the vinylcyclopropane, followed by a Horner-Wadsworth-Emmons olefination and subsequent O-allylation. nih.gov Furthermore, photo-induced 6π-electrocyclization has been utilized as a strategy for the synthesis of complex polyheterocyclic compounds. researchgate.net
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Tandem cyclization | 2-Aminophenols/2-aminothiophenols, thiocarbamoyl chlorides | Copper catalyst | Benzoxazoles/Benzothiazoles | daneshyari.com |
| Cascade (4+3) cyclocondensation | Salicylaldehydes, vinylcyclopropanes | Palladium catalyst | Substituted benzoxepins | nih.gov |
| Photo-induced 6π-electrocyclization | (E)-2-phenyl-3-styrylpyridines | UV light, TFA | 6-Phenylbenzo[h]quinolines | researchgate.net |
Intramolecular Annulation Reactions
Intramolecular annulation reactions are a cornerstone in the synthesis of fused heterocyclic systems. These reactions involve the formation of a new ring by connecting two reactive sites within the same molecule. This strategy is often highly efficient and provides excellent control over the regiochemistry of the cyclization.
A straightforward iron-catalyzed method has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers. rsc.org This reaction involves the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds. rsc.org Another approach involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to prepare pyrrolo[2,1-f] beilstein-journals.orgdaneshyari.comchemicalbook.comtriazin-4(3H)-ones. beilstein-journals.org Additionally, a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgdaneshyari.combenzothiazine-1,2,4-triones provides access to pyrrolo[2,1-b] daneshyari.comnih.govbenzothiazoles. beilstein-journals.org This process involves the cleavage of an S-C bond and subsequent intramolecular cyclization. beilstein-journals.org
| Reaction Type | Starting Material | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Iron-catalyzed annulation | 1-(2-Aminophenyl)pyrroles, cyclic ethers | FeCl3 | Pyrrolo[1,2-a]quinoxalines | rsc.org |
| Regioselective intramolecular cyclization | 1,2-Biscarbamoyl-substituted 1H-pyrroles | Nucleophile | Pyrrolo[2,1-f] beilstein-journals.orgdaneshyari.comchemicalbook.comtriazin-4(3H)-ones | beilstein-journals.org |
| Nucleophile-induced ring contraction | 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgdaneshyari.combenzothiazine-1,2,4-triones | Alkanols, benzylamine, arylamines | Pyrrolo[2,1-b] daneshyari.comnih.govbenzothiazoles | beilstein-journals.org |
Application of Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions, particularly those involving palladium and copper, have revolutionized the synthesis of complex heterocyclic molecules. These catalysts facilitate a wide range of transformations, including cross-coupling, C-H activation, and cyclization reactions, often under mild conditions and with high functional group tolerance.
Palladium catalysis is a versatile tool for the construction of C-C and C-heteroatom bonds. In the context of fused heterocycles, palladium catalysts are often used to facilitate cascade reactions that rapidly build molecular complexity. For instance, a palladium-catalyzed intermolecular cascade (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes has been developed to synthesize substituted benzoxepins. nih.gov This reaction showcases the ability of palladium to orchestrate a multi-step sequence involving ring-opening and olefination. nih.gov Another innovative approach involves a palladium-catalyzed trisallylation of benzoxazoles with alkynes, leading to C2-alkenylated benzoxazoles containing an all-quaternary carbon center. researchgate.net This transformation proceeds through a consecutive C(sp2)–H allylation, olefin isomerization, and double C(sp3)–H allylation sequence. researchgate.net
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Cascade (4+3) cyclocondensation | Salicylaldehydes, vinylcyclopropanes | Palladium catalyst | Substituted benzoxepins | nih.gov |
| Trisallylation | Benzoxazoles, alkynes | Pd(OAc)2/PPh3 | C2-Alkenylated benzoxazoles | researchgate.net |
Copper catalysts offer a cost-effective and environmentally friendly alternative to palladium for many synthetic transformations. daneshyari.comnih.gov They are particularly effective in promoting the synthesis of nitrogen- and sulfur-containing heterocycles. A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is applicable to a wide range of nitriles and tolerates various functional groups. organic-chemistry.org In another example, copper acetate (B1210297) catalyzes the C(sp3)-H functionalization of 4-methylquinazolines and 1-benzylisoquinolines with α-substituted β-nitrostyrenes to afford pyrrolo[1,2-c]quinazolines and pyrrolo[2,1-a]isoquinolines. nih.gov Furthermore, a tandem copper-catalyzed process has been developed for the synthesis of benzoxazoles and benzothiazoles from 2-aminophenols or 2-aminothiophenols and thiocarbamoyl chlorides. daneshyari.com
| Reaction Type | Starting Materials | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Condensation | 2-Aminobenzenethiols, nitriles | Cu(OAc)2 | 2-Substituted benzothiazoles | organic-chemistry.org |
| C(sp3)-H functionalization | 4-Methylquinazolines/1-benzylisoquinolines, α-substituted β-nitrostyrenes | Copper acetate | Pyrrolo[1,2-c]quinazolines/Pyrrolo[2,1-a]isoquinolines | nih.gov |
| Tandem cyclization | 2-Aminophenols/2-aminothiophenols, thiocarbamoyl chlorides | Copper catalyst | Benzoxazoles/Benzothiazoles | daneshyari.com |
Other Transition Metal-Mediated Syntheses (e.g., Zinc, Rhodium, Nickel)
While palladium and copper have been extensively used, other transition metals like zinc, rhodium, and nickel also serve as effective catalysts in the formation of benzoxazole and related fused heterocyclic systems.
Zinc: Zinc-based catalysts, particularly in nanoparticle form, have been utilized in sustainable synthetic protocols. For instance, the cyclocondensation of 2-aminophenols with aldehydes to form 2-substituted benzoxazoles can be achieved using zinc oxide nanoparticles (ZnO-NP) under various green conditions, including conventional methods at room temperature, microwave or ultrasound assistance, and mechanochemical synthesis. rsc.org Another green approach employs an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles as a recyclable catalyst for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, yielding benzoxazoles rapidly and in high yields. bohrium.comresearchgate.net
Rhodium: Rhodium catalysis is particularly notable for its ability to construct complex cyclic systems. While direct synthesis of the this compound tricycle using rhodium is not extensively documented, analogous transformations highlight its potential. For example, rhodium(II) catalysts have been used in the divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones. rsc.org This process can lead to cyclopropa[cd]indole or benzofuran (B130515) derivatives, showcasing rhodium's capability in facilitating complex cyclizations that could be adapted for pyrrolo-benzoxazole systems. rsc.org Furthermore, Rh(III) catalysts effectively promote the synthesis of substituted pyrroles from allylamines and alkenes through a C–H bond activation and N-annulation process. acs.orgnih.govelsevierpure.com Rhodium catalysis has also been applied to the intermolecular cyclopropanation of indoles and benzofurans, demonstrating its utility in forming fused rings. nih.govfigshare.comfigshare.com
Nickel: Nickel-catalyzed reactions provide another avenue for heterocycle synthesis. Oxidative coupling reactions directed by a sacrificial N-oxide group have been disclosed for the ortho-C-H amination of (iso)quinolines, a strategy that could potentially be applied to pre-functionalized benzoxazoles or pyrroles. researchgate.net
Metal-Free and Green Chemistry Approaches in Heterocycle Synthesis
In recent years, there has been a significant shift towards metal-free and green synthetic methodologies to reduce environmental impact and improve sustainability. These approaches often involve the use of reusable catalysts, safer solvents, and energy-efficient reaction conditions like microwave or ultrasound irradiation. nih.govrsc.orgnih.gov
Catalyst-Free and Metal-Free Methods: Several metal-free strategies have been developed for benzoxazole synthesis. One approach involves the electrophilic activation of tertiary amides with triflic anhydride (B1165640) (Tf2O), which then react with 2-aminophenols in a cascade reaction to form 2-substituted benzoxazoles. nih.gov Another method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous cyanating agent, activated by a Lewis acid like BF3·Et2O, to achieve cyclization. acs.org
Green Catalysts and Conditions: The principles of green chemistry have been successfully applied to benzoxazole synthesis. nih.gov Methodologies include using reusable heterogeneous catalysts such as fly ash, molecular sieves, or catalysts supported on magnetic nanoparticles. nih.govresearchgate.netajchem-a.com For example, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org Similarly, magnetic nanoparticle-supported Lewis acidic ionic liquids have been used under solvent-free ultrasound irradiation to prepare benzoxazoles, allowing for easy catalyst recovery. bohrium.comresearchgate.net Ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 2-aryl benzoxazoles and other related heterocycles. researchgate.netresearchgate.netnih.govnih.gov
Below is a table summarizing various green chemistry approaches for the synthesis of benzoxazole derivatives.
| Catalyst/Method | Starting Materials | Conditions | Key Features | Yields |
| Fly Ash (preheated) | 2-aminophenol, Aldehydes | Solvent-free, 120 °C | Green, reusable catalyst | Good |
| Imidazolium chlorozincate(II) on Fe3O4 | 2-aminophenols, Aldehydes | Solvent-free, sonication, 70 °C | Recyclable magnetic catalyst, rapid reaction | up to 90% nih.govrsc.org |
| Fe3O4@SiO2-SO3H | 2-aminophenol, Aldehydes | Solvent-free, 50 °C | Reusable magnetic nanocatalyst | High ajchem-a.com |
| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, Aldehydes | Solvent-free, 130 °C | Recyclable catalyst, good yields | 85-98% nih.govacs.org |
| Ultrasound Irradiation | Azo-linked salicylic (B10762653) acids, 2-amino-4-chlorophenol | Ethanol, room temp. | Shorter reaction time, high yield | High researchgate.net |
| Molecular Sieves | 2-aminophenol, Aldehydes | Not specified | Environmentally friendly, no hazardous reagents | Good researchgate.net |
Electrochemical Synthesis Pathways for Benzoxazole Ring Formation
Electrosynthesis offers a sustainable and powerful alternative to conventional synthetic methods, often avoiding the need for chemical oxidants or catalysts by using electrons as the reagent. rsc.org Several electrochemical strategies have been developed for the formation of the benzoxazole ring.
A prominent method involves the direct, reagent-free electrosynthesis of benzoxazoles from readily available anilides. rsc.orgrsc.orgnih.govresearchgate.net This reaction proceeds via anodically generated amidyl radical intermediates in a simple undivided cell, tolerating various functional groups. rsc.orgnih.gov Another approach is the electrochemical oxidative cyclization of o-aminophenols with aldehydes. bohrium.com This catalyst- and oxidant-free method works at room temperature and is compatible with a range of functional groups. bohrium.com
The synthesis of 2-aminobenzoxazoles has also been achieved electrochemically. One protocol uses inexpensive and widely available NaI and NaCl cooperatively as mediators in an undivided cell. rsc.org This metal-free, one-pot synthesis proceeds via a tandem addition-cyclization in an environmentally friendly ethanol/water solvent system. rsc.org Another electrochemical method for 2-aminobenzoxazoles utilizes acetic acid as an electrolyte, offering a simple one-pot procedure. scilit.com
Indirect, or "ex-cell," electrochemical synthesis is another strategy, where a redox mediator is generated electrochemically and then added to the reaction mixture. This has been demonstrated for the synthesis of benzoxazoles from imines using an iodine(I)/iodine(III) redox couple, which is particularly useful for substrates sensitive to direct oxidation. acs.org
The table below outlines key electrochemical methods for benzoxazole synthesis.
| Method | Starting Materials | Key Reagents/Conditions | Product Type |
| Direct Anodic Oxidation | Anilides | Undivided cell, constant current | 2-Substituted Benzoxazoles rsc.orgrsc.org |
| Oxidative Cyclization | o-Aminophenols, Aldehydes | Graphite anode, Pt cathode, NH4Cl | 2-Arylbenzoxazoles bohrium.comresearchgate.net |
| Tandem Addition-Cyclization | 2-Aminophenols, Isothiocyanates | NaI/NaCl mediators, EtOH/H2O | 2-Aminobenzoxazoles rsc.org |
| One-pot Synthesis | 2-Aminophenols, Secondary Amines | Acetic acid electrolyte | 2-Aminobenzoxazoles scilit.com |
| Indirect "Ex-cell" Oxidation | 2-(benzylideneamino)phenols | Electrochemically generated I(III) species | 2-Substituted Benzoxazoles acs.org |
| Cobalt-Catalyzed Cyclization | o-Substituted anilines, Alcohols | Catalytic Co(II) salt, air | 2-Substituted Benzoxazoles nih.gov |
Synthesis via Functional Group Interconversions on Pre-existing Benzoxazole or Pyrrole (B145914) Scaffolds
Constructing the this compound tricycle can be approached by building one ring onto the other pre-formed heterocyclic scaffold.
Pyrrole Ring Annulation onto Substituted Benzoxazoles
The annulation of a pyrrole ring onto a pre-existing benzoxazole core is a logical strategy. This would typically involve an intramolecular cyclization of a benzoxazole derivative bearing a suitable side chain at the N-position. While specific examples leading directly to the this compound system are not prevalent in the literature, analogous syntheses of related fused systems provide a blueprint. For instance, the synthesis of pyrrolo[2,1-b] nih.govrsc.orgbenzothiazoles, a sulfur analog, has been achieved through strategies like the intramolecular cyclization of benzothiazoles bearing reactive side chains. beilstein-journals.orgnih.govresearchgate.net Such a strategy for the target oxazole (B20620) system would likely involve preparing an N-substituted benzoxazole with a two-carbon unit that can cyclize onto the C7a carbon of the benzoxazole ring.
Benzoxazole Ring Formation on Substituted Pyrroles
Conversely, forming the benzoxazole ring onto a substituted pyrrole scaffold is another viable pathway. This approach requires a pyrrole substituted with functionalities that can undergo intramolecular cyclization to form the fused oxazole ring. A common strategy for benzoxazole formation is the cyclization of an o-aminophenol derivative. Therefore, a synthetic precursor for this route would be a pyrrole bearing an ortho-aminophenoxy substituent.
An analogous approach has been successfully used to synthesize the pyrrolo[2,3-c]carbazole core, where a Suzuki cross-coupling reaction between a pyrrole and an indole (B1671886) fragment is followed by a photochemical 6π-electrocyclization to form the final fused system. rsc.orgresearchgate.net This highlights the power of coupling two heterocyclic fragments followed by an intramolecular cyclization to build complex polycyclic systems. A similar strategy could be envisioned where a suitably functionalized pyrrole is coupled with a benzene (B151609) derivative, followed by steps to reveal an o-aminophenol moiety that cyclizes to form the this compound core. A related reaction is the nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govrsc.orgbenzothiazines, which proceeds through the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative that undergoes intramolecular cyclization to give a pyrrolo[2,1-b] nih.govrsc.orgbenzothiazole (B30560). beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov This demonstrates that a pyrrole with an ortho-functionalized phenyl group can be a key intermediate for intramolecular cyclization to form a fused five-membered ring.
Divergent Synthesis of this compound Derivatives
A divergent synthetic strategy allows for the creation of a library of derivatives from a common intermediate, which is essential for structure-activity relationship studies. For the this compound system, a divergent approach would ideally allow for variation in substituents on both the pyrrole and the benzene portions of the molecule.
Many of the foundational methods for synthesizing 2-substituted benzoxazoles are inherently divergent. nih.gov For example, the condensation of various substituted 2-aminophenols with a range of aldehydes, carboxylic acids, or their derivatives allows for diverse functionalization at the 2-position and on the benzo ring of the benzoxazole core. rsc.orgacs.orgorganic-chemistry.orgbenthamdirect.com These methods, including those catalyzed by Tf2O, ionic liquids, or electrochemical means, demonstrate broad substrate scopes, making them suitable for generating libraries of compounds. nih.govacs.orgbohrium.com
For the full tricycle, a divergent synthesis could start from a functionalized pyrrole. For example, a rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with various terminal alkynes yields a mixture of N-perfluoroalkyl-3,4- and 2,4-disubstituted pyrroles. beilstein-journals.org Such substituted pyrroles could serve as versatile building blocks for subsequent annulation of the benzoxazole ring. Similarly, the rhodium(III)-catalyzed synthesis of pyrroles from allylamines and alkenes offers a route to multiply-substituted pyrroles that could be further elaborated. acs.orgnih.govelsevierpure.com
A powerful strategy for creating diversity would be a late-stage functionalization of the core this compound skeleton, though this is often more challenging than incorporating diversity from the starting materials.
Strategies for Regioselective Functionalization of the Polycyclic Core
The regioselective functionalization of polycyclic heteroaromatic systems is a key challenge in organic synthesis, as the inherent reactivity of the different positions in the ring system can lead to mixtures of products. While specific studies on the regioselective functionalization of this compound are not documented in the available literature, examining the reactivity of analogous fused heterocyclic systems can provide predictive insights.
For instance, studies on the reactivity of pyrrolo[2,1-c] rsc.orgnih.govnih.govbenzotriazine and 4-oxo-4H-pyrrolo[2,1-c] rsc.orgnih.govbenzoxazine (B1645224) towards electrophiles have shown a preference for substitution at specific positions. rsc.org In these systems, the preferred site of electrophilic attack is typically the 1-position of the pyrrolo-fused ring system. rsc.org This suggests that the electron-rich pyrrole ring is more susceptible to electrophilic substitution than the benzofused portion of the molecule.
Molecular orbital calculations have been used to predict the sites of halogenation in these analogous systems, and these predictions have been confirmed by experimental results. rsc.org Such computational studies could be a valuable tool in predicting the most likely sites for regioselective functionalization of the this compound core. By analogy, it is reasonable to hypothesize that electrophilic substitution on the this compound core would likely occur on the pyrrole ring. The precise position would be influenced by the electronic effects of the fused benzoxazole moiety and any existing substituents.
Synthesis of Substituted this compound Frameworks
While specific examples of the synthesis of substituted this compound frameworks are not explicitly detailed in the surveyed literature, the synthesis of substituted analogous systems like pyrrolo[2,1-c] rsc.orgnih.govbenzoxazines provides a blueprint for how such molecules could be constructed.
A versatile method for producing substituted pyrrolo[2,1-c] rsc.orgnih.govbenzoxazines involves a three-component reaction between o-aminophenols, acetylenic esters, and β-nitrostyrene derivatives. nih.gov By varying the substituents on each of these starting materials, a diverse library of substituted products can be accessed. For example, using substituted o-aminophenols would lead to functionalization on the benzene ring of the benzoxazine portion. Similarly, a range of acetylenic esters and β-nitrostyrene derivatives would allow for the introduction of various groups on the pyrrole and adjacent rings.
Elucidation of Reaction Mechanisms and Pathways in 2h Pyrrolo 1,2,3 Cd Benzoxazole Synthesis
Investigation of Key Cyclization Pathways
The formation of the tricyclic 2H-Pyrrolo[1,2,3-CD]benzoxazole system would necessitate specific intramolecular cyclization strategies. Based on the synthesis of analogous compounds, one could speculate on potential pathways, but no specific studies have been published.
Electrophilic Cyclization Mechanisms
In related heterocyclic syntheses, electrophilic cyclization is a common strategy. This often involves the activation of a π-system (like an alkyne or alkene) by an electrophile, followed by an intramolecular attack by a nucleophilic portion of the molecule. For instance, the synthesis of various quinolines and other fused heterocycles utilizes electrophiles like iodine or bromine to initiate ring closure. However, no literature currently describes the application of such a mechanism to create the this compound core.
Nucleophilic Cyclization Mechanisms
Nucleophilic cyclization pathways are also prevalent in the synthesis of nitrogen- and oxygen-containing heterocycles. These reactions typically involve an intramolecular attack of a nucleophile onto an electrophilic center, such as a carbonyl group or an activated carbon-carbon multiple bond. The formation of various pyrrolizine and benzoxazole (B165842) derivatives often employs such mechanisms. The specific precursors and conditions that would lead to this compound via this route are yet to be investigated.
Radical Cyclization Pathways
Radical cyclizations provide another powerful tool for the construction of complex cyclic molecules. These reactions often involve the generation of a radical species that then undergoes an intramolecular addition to a multiple bond. This approach has been successfully used for the synthesis of various polycyclic alkaloids and related structures. The potential for a radical-based cyclization to form the this compound ring system remains an unexplored area of research.
Role of Intermediates in Reaction Progression and Selectivity
The nature of intermediates is crucial in determining the outcome and selectivity of a chemical reaction. In multi-step syntheses of complex heterocycles, the stability and reactivity of intermediates guide the reaction towards the desired product. For the synthesis of this compound, the specific intermediates that would be formed during any potential cyclization pathway have not been identified or characterized.
Stereochemical Aspects of this compound Formation
The stereochemistry of a molecule is critical to its biological activity and material properties. In the synthesis of complex molecules, controlling the stereochemical outcome is a major focus. As the synthesis of this compound has not been described, the stereochemical aspects of its formation remain unknown.
Mechanistic Studies of Catalyst Influence in this compound Synthesis
Catalysts play a pivotal role in modern organic synthesis by accelerating reactions and controlling selectivity. Transition metals, acids, bases, and organocatalysts are all commonly used to facilitate the formation of heterocyclic compounds. Mechanistic studies of how a catalyst would influence the specific bond formations required for the synthesis of this compound are absent from the current body of scientific literature.
Rearrangement Reactions Leading to Benzoxazole Derivatives
The synthesis of the benzoxazole core, a critical component of the this compound tricycle, often involves elegant rearrangement reactions. These reactions are instrumental in constructing the oxazole (B20620) ring fused to a benzene (B151609) ring, typically by forming a key carbon-oxygen or carbon-nitrogen bond through intramolecular migration events. While specific examples leading directly to the this compound system are not extensively documented, understanding the common rearrangement pathways to benzoxazoles provides a foundational basis for devising potential synthetic strategies. Key among these are the Beckmann rearrangement of ketoximes and rearrangements involving nitrene or nitrilium ion intermediates.
One of the most prominent methods for synthesizing 2-substituted benzoxazoles involves the Beckmann rearrangement of o-hydroxyaryl ketoximes. clockss.org This reaction proceeds by treating the ketoxime with an acid or a Lewis acid, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. In the context of o-hydroxyaryl ketoximes, the aryl group migrates to the nitrogen atom, and subsequent intramolecular cyclization by the ortho-hydroxyl group onto the resulting nitrilium ion intermediate affords the benzoxazole ring.
A notable system for this transformation employs a combination of bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). clockss.org This reagent system facilitates a cascaded Beckmann rearrangement and intramolecular oxa-cyclization under base-free conditions. The reaction is believed to proceed through the formation of a [Ph3PCl]+Cl- species, which activates the oxime hydroxyl group. This activation facilitates the Beckmann rearrangement to form a crucial nitrilium ion intermediate, which is then trapped by the neighboring phenolic hydroxyl group to yield the final 2-substituted benzoxazole product. clockss.org A variety of reagents have been utilized to promote this transformation, highlighting its versatility. clockss.org
Another effective approach involves a NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines. This method offers a divergent pathway where the presence or absence of a base can dictate the product, leading to either benzisoxazoles or benzoxazoles, respectively. organic-chemistry.org
Rearrangements involving reactive intermediates like nitrilium ions are also observed in other synthetic routes. For instance, the reaction of o-hydroxy aryl ketones with azido (B1232118) complexes can lead to benzoxazoles. ijpbs.com This transformation is proposed to occur through the formation of an initial azido intermediate, which then undergoes nitrogen extrusion and a rearrangement involving aryl migration to a nitrilium ion, followed by cyclization. ijpbs.com
These rearrangement strategies underscore the importance of carefully designed substrates where a migrating group and a nucleophilic group are positioned for efficient ring closure. The application of such methodologies to pyrrole-based precursors would be a logical step toward the synthesis of the target this compound scaffold.
| Precursor Type | Reagent/Conditions | Rearrangement Type | Product | Ref |
| o-hydroxyaryl ketoximes | bis(trichloromethyl) carbonate (BTC) / triphenylphosphine oxide (TPPO) | Beckmann Rearrangement | 2-substituted benzoxazoles | clockss.org |
| o-hydroxyaryl ketoximes | Zeolite | Beckmann Rearrangement | 2-substituted benzoxazoles | clockss.org |
| o-hydroxyaryl ketoximes | ZnCl2 | Beckmann Rearrangement | 2-substituted benzoxazoles | clockss.org |
| ortho-hydroxyaryl N-H ketimines | NaOCl | Beckmann-type Rearrangement | 2-substituted benzoxazoles | organic-chemistry.org |
| o-hydroxy aryl ketones | Azido complexes | Rearrangement via nitrilium ion | benzoxazoles | ijpbs.com |
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Data from advanced NMR techniques for conformational analysis.
Vibrational spectroscopy data (FTIR, Raman).
While searches were conducted for each of these analytical techniques in relation to "this compound," the results yielded information on related but structurally distinct compounds. These included various benzoxazoles, pyrrolo-fused heterocycles like pyrrolo[1,2-a]benzimidazoles, and other complex systems. chemicalbook.comchemicalbook.comrsc.orgresearchgate.net The principles of the spectroscopic techniques themselves are well-documented, but applying them to the target molecule requires specific, published experimental results that are not available. youtube.comsdsu.eduemerypharma.com
To generate the requested article with its detailed data tables and research findings would necessitate fabricating data, which is not possible. A scientifically accurate and authoritative article cannot be written without a foundation of established, peer-reviewed data for the specific compound . Therefore, the request cannot be fulfilled at this time.
In-depth Analysis of this compound Reveals Data Scarcity
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental and theoretical data for the chemical compound This compound . Despite extensive searches for advanced spectroscopic and structural information, the specific data required to construct a detailed analysis as per the requested outline is not available at this time.
Our investigation sought to elaborate on the following properties of This compound :
Advanced Spectroscopic Characterization and Structural Analysis of 2h Pyrrolo 1,2,3 Cd Benzoxazole
Photophysical Studies Related to Structural Characteristics (e.g., Fluorescence Quantum Yields, Singlet Oxygen Generation):No photophysical studies detailing the fluorescence quantum yields or singlet oxygen generation capabilities of2H-Pyrrolo[1,2,3-CD]benzoxazolehave been reported in the searched literature.
Consequently, the creation of a scientifically accurate and detailed article focusing solely on the advanced spectroscopic characterization and structural analysis of 2H-Pyrrolo[1,2,3-CD]benzoxazole cannot be fulfilled at this time due to the absence of the necessary foundational data.
Computational and Theoretical Chemistry Studies of 2h Pyrrolo 1,2,3 Cd Benzoxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in predicting the molecular structure and electronic properties of compounds like 2H-Pyrrolo[1,2,3-CD]benzoxazole. These methods allow for a detailed understanding of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Methodologies and Basis Set Selection
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. reddit.com For a molecule like this compound, a variety of functionals and basis sets would be employed to ensure the reliability of the calculated properties.
Functionals:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT. inpressco.com It is often a good starting point for the study of organic molecules and has been successfully used for various heterocyclic systems. researchgate.netresearchgate.net
PBE0: This hybrid functional is another popular choice and has shown good performance in calculating redox potentials and spin splittings in transition metal complexes, suggesting its utility in systems with complex electronic structures. nih.gov
M06-2X: This is a high-nonlocality functional with a high percentage of Hartree-Fock exchange, making it particularly well-suited for main-group chemistry, thermochemistry, and non-covalent interactions. umn.eduresearchgate.net Its performance has been evaluated against other functionals like B3LYP and PBE0. nih.gov
Basis Sets: The choice of basis set determines the flexibility given to the electrons in the calculation and is crucial for obtaining accurate results.
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are commonly used basis sets. The 6-31G(d) basis set is often used for initial geometry optimizations. reddit.comresearchgate.net For higher accuracy in energy calculations and the description of anions and excited states, larger basis sets like 6-311++G(d,p) are employed, which include diffuse functions (++) and polarization functions on all atoms ((d,p)). researchgate.net
Dunning-style basis sets (e.g., cc-pVTZ): These correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit.
def2-TZVP (def2-Triple Zeta Valence with Polarization): This is a robust and efficient basis set from the Ahlrichs group, often used in modern DFT calculations.
The selection of the appropriate functional and basis set is a critical step in the computational workflow. A common approach is to perform geometry optimizations with a less computationally demanding method, such as B3LYP/6-31G(d), followed by single-point energy calculations with more robust methods like M06-2X/def2-TZVP to obtain more accurate electronic properties.
| Methodology | Description | Typical Application for this compound |
| B3LYP | A hybrid DFT functional that mixes in a portion of exact exchange from Hartree-Fock theory. inpressco.com | Geometry optimization and prediction of vibrational frequencies. |
| PBE0 | A parameter-free hybrid functional. | Electronic structure calculations and prediction of spectroscopic properties. |
| M06-2X | A high-nonlocality hybrid meta-GGA functional. umn.edu | Accurate energy calculations and studies of non-covalent interactions. |
| 6-31G(d) | A Pople-style basis set with polarization functions on heavy atoms. researchgate.net | Routine geometry optimizations. |
| 6-311++G(d,p) | A larger Pople-style basis set with diffuse and polarization functions on all atoms. researchgate.net | High-accuracy energy calculations and description of excited states. |
| def2-TZVP | A triple-zeta valence basis set with polarization functions. | High-quality geometry optimizations and electronic property calculations. |
Analysis of Molecular Orbitals and Electronic Properties
Once the geometry of this compound is optimized, a wealth of information about its electronic properties can be extracted from the calculation.
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and potentially more reactive. For related pyrrolo[1,2-c]imidazole scaffolds, the HOMO and LUMO energies were found to be negative, indicating the stability of the compounds. researchgate.net The HOMO-LUMO gap of this compound would be a key indicator of its electronic behavior.
The distribution of the HOMO and LUMO across the molecular framework reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO would likely be distributed across the electron-rich pyrrole (B145914) and benzoxazole (B165842) rings, while the LUMO would also be delocalized over the π-system.
Charge Distribution and Molecular Electrostatic Potentials
The distribution of electrons within a molecule is not uniform. Understanding this distribution is key to predicting how the molecule will interact with other molecules.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom in this compound. This provides a quantitative measure of the electron distribution.
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential around a molecule. nih.gov It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen and nitrogen atoms, and over the π-system of the aromatic rings.
Natural Bond Orbital (NBO) Analysis
There is no published Natural Bond Orbital (NBO) analysis for this compound. This type of analysis is valuable for understanding delocalization of electron density and hyperconjugative interactions within a molecule, which are key to its stability and reactivity. Such an analysis would typically provide information on donor-acceptor interactions, bond orders, and the nature of atomic charges. Without specific research, no data table on NBO analysis for this compound can be provided.
Theoretical Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the validation of experimental data and the interpretation of spectra. However, for this compound, the following computational spectroscopic studies have not been reported.
Computational NMR Chemical Shift Prediction and Validation
No studies on the computational prediction of 1H and 13C NMR chemical shifts for this compound were found. This analysis, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, is crucial for confirming the structure of a synthesized compound by comparing theoretical shifts with experimental data.
Simulated UV-Vis and Electronic Spectra via Time-Dependent Density Functional Theory (TD-DFT)
There are no available Time-Dependent Density Functional Theory (TD-DFT) studies to simulate the UV-Vis and electronic spectra of this compound. This computational technique is employed to predict the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed in experimental UV-Vis spectroscopy.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Vibrational frequency calculations, which are used to predict the infrared and Raman spectra of a molecule, have not been published for this compound. The accompanying Potential Energy Distribution (PED) analysis, which assigns calculated vibrational frequencies to specific molecular motions, is therefore also unavailable.
Chemical Reactivity Descriptors and Reactivity Site Prediction
The prediction of chemical reactivity through computational descriptors is a vital application of theoretical chemistry. For this compound, these descriptors have not been calculated or reported.
Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)
Fukui functions are central to predicting regioselectivity in chemical reactions. For this compound, the Fukui function, denoted as f(r), would be calculated to identify which atoms are most susceptible to different types of chemical attack. The function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.
f+(r) would indicate the sites most susceptible to nucleophilic attack (where an electron is added).
f-(r) would highlight the sites most prone to electrophilic attack (where an electron is removed).
f0(r) would suggest the locations most susceptible to radical attack .
The dual descriptor (Δf(r)) offers a more precise tool for this purpose. It is the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)).
Regions where Δf(r) > 0 are indicative of sites prone to nucleophilic attack .
Regions where Δf(r) < 0 suggest sites that are favorable for electrophilic attack .
For a molecule like this compound, these calculations would likely reveal the relative reactivity of the various carbon and nitrogen atoms within its fused ring system, guiding synthetic efforts.
Mechanistic Investigations using Computational Chemistry
Computational chemistry provides powerful tools to explore the step-by-step mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Barrier Calculations
For any proposed reaction involving this compound, computational methods would be used to locate the transition state (TS) structures. A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea) . A lower activation energy indicates a faster reaction. For instance, in a hypothetical cycloaddition reaction, the transition state for the formation of new carbon-carbon bonds would be modeled, and its energy calculated to predict the feasibility of the reaction.
Elucidation of Complex Reaction Pathways and Energetics
Many chemical transformations involve multiple steps and potential intermediates. Computational studies can map out the entire potential energy surface (PES) for a reaction of this compound. This involves identifying all stable intermediates and transition states that connect them. By calculating the relative energies of each species along the reaction pathway, the most energetically favorable route can be determined. For example, in the synthesis of derivatives of related pyrroloquinoxaline systems, computational studies have been used to compare different mechanistic pathways, such as Formal Hydrogen Transfer (FHT) and Radical Adduct Formation (RAF), to determine the dominant reaction mechanism. nih.govnih.govrsc.org
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, such as this compound, are of interest for their potential applications in non-linear optics (NLO). Computational methods are instrumental in predicting these properties. The key parameters include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation.
Second Hyperpolarizability (γ): Governs the third-order NLO response, associated with phenomena such as third-harmonic generation and two-photon absorption.
These properties would be calculated for this compound using quantum chemical methods like DFT. Studies on other heterocyclic compounds have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance NLO responses. nih.govscirp.orgnih.gov A systematic computational study could predict which derivatives of this compound would exhibit the most promising NLO properties.
Below is a hypothetical data table illustrating the kind of results that would be generated from such a study. The values are for illustrative purposes only.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (<α>) | 150 |
| First Hyperpolarizability (β_tot) | 800 |
| Second Hyperpolarizability (<γ>) | 25000 |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). For this compound, a QTAIM analysis would involve:
Locating Critical Points: The analysis identifies critical points in the electron density where the gradient of the density is zero. These include nuclear critical points (attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).
Analyzing Bond Critical Points (BCPs): The properties of the electron density at the BCPs provide quantitative information about the nature of the chemical bonds. Key indicators at the BCP include:
The value of the electron density (ρ(r)): Higher values indicate stronger bonds.
The Laplacian of the electron density (∇²ρ(r)): Negative values are characteristic of covalent bonds (charge concentration), while positive values suggest closed-shell interactions (like ionic bonds or van der Waals interactions).
The total energy density (H(r)): Negative values at the BCP also indicate a significant degree of covalent character.
A QTAIM analysis of this compound would allow for a detailed characterization of the bonding within its fused heterocyclic framework, including the C-C, C-N, and C-O bonds, and could reveal subtle electronic effects within the molecule.
The following table illustrates the type of data a QTAIM analysis would produce for selected bonds in the molecule. The values are purely hypothetical.
| Bond | Electron Density (ρ) | Laplacian (∇²ρ) | Total Energy Density (H) |
| C=C | 0.320 | -0.85 | -0.30 |
| C-N | 0.280 | -0.75 | -0.25 |
| C-O | 0.210 | -0.50 | -0.15 |
Role of 2h Pyrrolo 1,2,3 Cd Benzoxazole As a Privileged Heterocyclic Scaffold in Advanced Chemical Synthesis
Incorporation into Complex Molecular Architectures and Total Synthesis Strategies
There are no available studies or reports detailing the incorporation of the 2H-Pyrrolo[1,2,3-CD]benzoxazole scaffold into complex molecular architectures or its use as a key intermediate in total synthesis strategies. Research on related but structurally distinct isomers, such as pyrrolo[2,1-c][1,4]benzodiazepines and pyrrolo[2,1-b][1,3]benzothiazoles, demonstrates the general utility of fused pyrrole (B145914) systems in constructing complex molecules, but these findings are not directly applicable to the specified this compound core.
Applications as Ligands in Catalysis Research
No published research could be found that investigates the application of this compound or its derivatives as ligands in catalysis. While individual pyrrole and oxazole (B20620) moieties are known to act as effective ligands in various metal-catalyzed reactions, the specific catalytic utility of this fused heterocyclic system has not been explored or reported. For instance, studies on pyrrole-2-carboxylic acid and oxazole-oxazoline compounds show their effectiveness in copper and vanadium-catalyzed reactions, respectively, but this does not extend to the this compound structure itself.
Development of Novel Functional Organic Materials Based on the Pyrrolobenzoxazole Core
The development of novel functional organic materials specifically based on the this compound core is not documented in the scientific literature. The field of organic materials extensively utilizes heterocyclic compounds like benzoxazole (B165842), benzothiazole (B30560), and diketopyrrolopyrrole for applications in organic electronics, such as organic field-effect transistors (OFETs) and redox-active materials for batteries. However, there is no evidence of the this compound scaffold being employed for these purposes.
Future Perspectives and Research Challenges for 2h Pyrrolo 1,2,3 Cd Benzoxazole Chemistry
Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Routes
The future of synthesizing 2H-pyrrolo[1,2,3-CD]benzoxazole and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Researchers are actively seeking to develop methods that are not only high-yielding but also minimize waste and environmental impact.
A primary challenge lies in the development of atom-economical reactions, where the majority of atoms from the starting materials are incorporated into the final product. This contrasts with traditional methods that may involve protecting groups or generate significant stoichiometric byproducts. An example of a move towards atom economy is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles, a reaction that proceeds with 100% atom economy. mdpi.com
Future research will likely focus on:
Catalytic Systems: Employing novel catalysts, including earth-abundant metals and organocatalysts, to facilitate cyclization and functionalization steps with high efficiency and selectivity. nih.govnih.gov The use of reusable catalysts, such as palladium-supported nanocatalysts, is a promising avenue. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These techniques have already demonstrated the ability to significantly reduce reaction times and improve yields in the synthesis of related benzoxazole (B165842) derivatives. nih.govjbarbiomed.com Further application to the this compound core is a logical next step.
Solvent-Free and Benign Solvent Systems: Moving away from hazardous organic solvents towards water, deep eutectic solvents, or even solvent-free (mechanochemical) conditions is a key goal. nih.govnih.gov
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolation of intermediates can drastically improve efficiency and reduce waste. researchgate.netlew.ro
| Catalyst/Method | Substrates | Solvent | Conditions | Yield | Reference |
| ZnO nanoparticles | Schiff bases | Ethanol | Microwave (5 min, 600W) | High | nih.gov |
| Rh₂(oct)₄ | 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines and nitriles | - | Thermal isomerization | 30-77% | mdpi.com |
| Fly-ash | 2-aminophenol and aldehydes | - | Green chemistry approach | 70-80% | nih.gov |
| Triphenylphosphine (B44618) | Benzoxazoles and 1,2-diphenylcyclopropenone | Chloroform | 25-70°C, 15h | 56-97% | nih.gov |
| Ionic Liquid | Nitro styrylisoxazoles | Ionic Liquid | Ambient temperature | Good | nih.gov |
| PIFA | 2-aminothiophenol and aromatic aldehydes | Ethanol | Microwave (80°C, 15 min) | Good to Excellent | jbarbiomed.com |
| Tf₂O / 2-Fluoropyridine | Tertiary amides and 2-aminophenols | DCM | Room Temperature, 1h | up to 95% | nih.gov |
Exploration of Novel Reactivity and Transformation Pathways
Beyond improving existing synthetic routes, a significant area of future research will be the discovery of new reactions and transformations involving the this compound scaffold. This includes exploring the reactivity of the core structure and its functionalized derivatives.
Key areas of investigation will include:
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the aromatic and heterocyclic portions of the molecule offers a powerful and atom-economical way to introduce new substituents and build molecular complexity. nih.gov
Cycloaddition Reactions: The electron-rich nature of the pyrrole (B145914) and benzoxazole rings makes them potential partners in various cycloaddition reactions, leading to the formation of novel polycyclic systems. nih.gov A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been developed. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating the stability of the this compound core under various conditions (e.g., nucleophilic, electrophilic, thermal, photochemical) could unveil novel rearrangement pathways to access unique molecular architectures. For instance, nucleophile-induced ring contraction has been observed in related pyrrolo[2,1-c] nih.govnih.govbenzothiazines. beilstein-journals.org
Post-Synthetic Modification: Developing robust methods for the late-stage functionalization of the this compound skeleton is crucial for creating libraries of analogues for biological screening and materials science applications.
Advanced Computational Modeling for Predictive Organic Chemistry
The synergy between experimental and computational chemistry is poised to accelerate discoveries in the field of this compound. Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for understanding and predicting chemical behavior. researchgate.netresearchgate.netmdpi.com
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and intermediates of reactions, helping to explain observed reactivity and guide the optimization of reaction conditions. mdpi.com DFT calculations have been used to study the transformation of 5-(2H-azirin-2-yl)oxazole to 4H-pyrrolo[2,3-d]oxazole. mdpi.com
Predicting Reactivity and Selectivity: By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions, chemists can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions. researchgate.net
In Silico Screening of Properties: Computational methods can be used to predict the electronic, optical, and biological properties of virtual libraries of this compound analogues, allowing for the prioritization of synthetic targets with desired functionalities. nih.govnih.gov
NMR and Spectroscopic Prediction: The accurate prediction of NMR chemical shifts and other spectroscopic data can be invaluable for structure elucidation and confirmation of newly synthesized compounds. mdpi.com
| Computational Method | Focus of Study | Key Findings | Reference |
| DFT | Thermal isomerization of 5-(2H-azirin-2-yl)oxazoles | Elucidation of the reaction mechanism through a nitrenoid-like transition state. | mdpi.com |
| DFT/M06-2X, DFT/MPWB1K, MP2 | Protonation and deprotonation enthalpies of benzoxazole isomers | The keto tautomeric form is stable, influenced by intramolecular hydrogen bonds. | researchgate.net |
| Molecular Docking | Interaction of benzo[d]oxazole derivatives with COX-2 enzyme | Strong interaction with the COX-2 enzyme, suggesting anti-inflammatory potential. | nih.gov |
| DFT (B3LYP/6-31+G(d,p)) | Physicochemical properties and reactivity of benzoxazole derivatives | Evaluation of stabilization energies, charge transfer, and reactivity descriptors. | researchgate.net |
| QM-ORSA Protocol | Antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives | Evaluation of the interaction with free radicals to predict antioxidant potential. | nih.gov |
| DFT (B3LYP/6-31+G(d,p)) | Structural and electronic analysis of 1,2,3-triazole-based benzothiazole (B30560) derivatives | Calculation of NMR chemical shifts and investigation of physicochemical properties. | mdpi.com |
Design and Synthesis of Architecturally Complex and Functionally Tailored this compound Analogues
Building upon the foundations of efficient synthesis and a deeper understanding of reactivity, the ultimate goal is to design and create novel this compound analogues with specific, tailored functions. This involves the strategic incorporation of various substituents and the construction of more complex molecular architectures.
Future research in this area will target:
Biologically Active Compounds: The benzoxazole and pyrrole moieties are present in numerous biologically active natural products and synthetic drugs. nih.govresearchgate.netresearchgate.net Future work will involve the design and synthesis of this compound derivatives as potential antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govresearchgate.net
Organic Electronic Materials: The extended π-conjugated system of the this compound scaffold suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes and Sensors: By judiciously modifying the electronic properties of the scaffold through substitution, it may be possible to develop novel fluorescent probes for the detection of specific analytes or for use in bioimaging.
Complex Natural Product Synthesis: The this compound core could serve as a key building block in the total synthesis of more complex, biologically active natural products.
The journey into the chemistry of this compound is still in its early stages. The challenges outlined above represent exciting opportunities for innovation. Through a concerted effort focusing on sustainable synthesis, the exploration of new reactivity, the application of advanced computational tools, and the creative design of novel analogues, the full potential of this intriguing heterocyclic system can be unlocked.
Q & A
Basic: What are the standard synthetic routes for constructing the 2H-Pyrrolo[1,2,3-CD]benzoxazole core structure?
The core structure is typically synthesized via cyclization and cycloaddition strategies. For example, a cascade reaction involving oxidative dimerization, ring opening, substitution, and allyl oxidation has been employed using ketenaminals with TEMPO, PhI(OPiv)₂, and Cu(OAc)₂ under reflux in MeCN . Other methods include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid systems, leveraging click chemistry to append functional groups .
Advanced: How can green chemistry principles be integrated into the synthesis of this compound derivatives?
Green approaches include:
- Solvent-free mechanochemical synthesis and ultrasonic/microwave-assisted reactions to reduce energy consumption .
- Natural deep eutectic solvents (NADES) (e.g., choline chloride/glycerol) as biodegradable alternatives to conventional solvents, improving reaction efficiency while minimizing waste .
- Atom-economical C–H functionalization via electrochemical phosphorylation under silver catalysis, eliminating the need for external oxidants .
Advanced: What methodologies are employed to assess the structure-activity relationships (SAR) of this compound derivatives in anticancer research?
SAR analysis involves:
- Fluorometric assays to measure inhibition of target enzymes (e.g., DprE1 in tuberculosis) .
- In vitro cytotoxicity screening against cancer cell lines (e.g., NCI-H460 lung cancer, IC₅₀ = 0.4 µM for triazolyl benzoxazoles) .
- Computational docking to map binding interactions with active sites, complemented by ADMET prediction for pharmacokinetic profiling .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR spectroscopy to confirm regiochemistry and substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography for resolving ambiguities in fused-ring systems .
Advanced: How does electrochemical C–H functionalization enhance the diversification of this compound derivatives?
Electrochemical methods enable oxidant-free phosphorylation using dialkyl-H-phosphonates and silver catalysts. This strategy generates radicals (e.g., (EtO)₂P(O)•) that selectively functionalize the benzoxazole ring without ring-opening side reactions .
Basic: What are the common pharmacological targets for this compound derivatives in drug discovery?
- Antimicrobial agents : Targeting DprE1 in Mycobacterium tuberculosis .
- Anticancer agents : Inhibiting kinases or inducing apoptosis in leukemia (DND-41, IC₅₀ = 1 µM) .
- Fluorescent probes : Leveraging photochromic properties for bioimaging .
Advanced: What computational strategies are used to predict the bioactivity and pharmacokinetics of this compound-based compounds?
- Molecular dynamics simulations to study ligand-protein stability.
- PAINS (Pan-Assay Interference Compounds) filters to eliminate false-positive hits .
- QSAR models correlating electronic parameters (e.g., Hammett constants) with antibacterial potency .
Basic: What challenges arise in achieving regioselectivity during the functionalization of the this compound scaffold?
Regioselectivity is influenced by:
- Steric effects in C–H activation, where bulky substituents direct functionalization to less hindered positions .
- Lewis acid mediation (e.g., TBSOTf) to stabilize transition states in multicomponent couplings .
Advanced: How do solvent systems influence the reaction kinetics and yields in the synthesis of this compound hybrids?
- Polar aprotic solvents (e.g., MeCN) enhance cyclization rates in cascade reactions .
- NADES improve solubility of polar intermediates, achieving >65% yields in CuAAC reactions compared to t-BuOH/water systems .
Advanced: What in vitro models are utilized to evaluate the antibacterial efficacy of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
